3,6-Dimethylpiperazine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971681 | |
| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-46-7 | |
| Record name | 3,6-Dimethyl-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5625-46-7 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethylpiperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.599 | |
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Synthetic Methodologies and Reaction Pathways of 3,6 Dimethylpiperazine 2,5 Dione
Synthetic Routes to 3,6-Dimethylpiperazine-2,5-dione
The construction of the this compound core can be achieved through several synthetic pathways, with the cyclization of dipeptide precursors being a prominent method.
A common and direct method for synthesizing this compound involves the cyclization of a linear dipeptide derived from alanine (B10760859). For instance, dipeptides of L-alanine can be cyclized to form the corresponding (3S,6S)-3,6-dimethylpiperazine-2,5-dione. researchgate.net This intramolecular condensation reaction is a key step in forming the six-membered diketopiperazine ring. The process often involves heating the dipeptide, and the presence of a small amount of water has been shown to be a crucial factor in facilitating the reaction under thermal conditions. nih.gov Studies have also demonstrated that certain minerals, such as olivine, can act as efficient catalysts for the formation of diketopiperazines from amino acids like DL-alanine, and can influence the diastereomeric selectivity of the resulting cyclic dipeptides. nih.gov
More elaborate, multi-step synthetic pathways are often employed to create a diverse range of piperazine-2,5-dione derivatives. nih.gov These methods offer greater control over the substitution pattern and stereochemistry of the final product. A general strategy involves the coupling of two amino acid units, followed by cyclization. For instance, a protected amino acid can be coupled with an amino acid ester to form a linear dipeptide, which is then deprotected and cyclized to yield the desired piperazine-2,5-dione. csu.edu.au These multi-step approaches are valuable for creating libraries of compounds for various research applications, including the development of novel therapeutic agents. nih.govnih.gov
The synthesis of this compound and its derivatives relies on a variety of specific reagents and reaction conditions to achieve high yields and purity. nih.gov
In a multi-step synthesis, [(benzyloxy)carbonyl]-L-alanine (Cbz-L-alanine) can serve as a protected amino acid starting material. csu.edu.aunih.gov This protected alanine is coupled with another amino acid derivative, such as methyl L-alaninate, to form a linear dipeptide. The benzyloxycarbonyl protecting group is then removed, typically by hydrogenolysis, to allow for the subsequent cyclization to form the piperazine-2,5-dione ring. researchgate.net
A specific synthetic sequence for (3S,6S)-3,6-dimethylpiperazine-2,5-dione highlights the role of several key reagents and solvents. researchgate.net
1-Ethylpiperidine is utilized as a base in the reaction. researchgate.net
Dichloromethane serves as a solvent for the coupling reaction. researchgate.net
H2, Pd/C (Hydrogen gas and Palladium on carbon) are used for the hydrogenolysis step, which removes the benzyloxycarbonyl protecting group. researchgate.netmdpi.commasterorganicchemistry.com
Methanol is employed as a solvent for the hydrogenation reaction. researchgate.net
Toluene and acetic acid are used as solvents for the final cyclization step, which often requires heating. researchgate.net
The following table summarizes the roles of these specific reagents:
| Reagent/Solvent | Role in Synthesis |
| 1-Ethylpiperidine | Base |
| Dichloromethane | Solvent |
| H2, Pd/C | Catalytic hydrogenation (deprotection) |
| Methanol | Solvent for hydrogenation |
| Toluene | Solvent for cyclization |
| Acetic Acid | Solvent/Catalyst for cyclization |
Specific Reagents and Conditions in this compound Synthesis
Chemical Reactions of this compound
This compound can undergo various chemical reactions, allowing for further functionalization of the core structure. These reactions include oxidation and reduction. The specific products formed depend on the reagents and conditions used. For example, oxidation can introduce hydroxyl groups, while reduction can modify the carbonyl functionalities within the piperazine (B1678402) ring. These reactions are crucial for creating novel derivatives with potentially interesting biological activities.
Oxidation Reactions and Product Formation
Oxidation of this compound and its derivatives can lead to the formation of various oxidized products. While specific studies on the direct oxidation of the parent this compound are not extensively detailed in the provided results, the oxidation of related piperazine-2,5-diones provides insight into the expected reactivity. For instance, the autoxidation of cis- and trans-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-diones results in the formation of a piperazine-2,3,5-trione. publish.csiro.au This suggests that oxidation likely occurs at the carbon atoms adjacent to the nitrogen atoms in the ring.
Common oxidizing agents that can be employed for such transformations include hydrogen peroxide and potassium permanganate. The reaction of a cis-trans mixture of 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-diones with elemental sulfur has been shown to yield a monobenzylidene derivative. publish.csiro.au These examples highlight that the products of oxidation reactions are highly dependent on the specific substituents on the piperazine-2,5-dione ring and the oxidizing agent used.
Reduction Reactions and Functionalized Derivatives
The reduction of the diketopiperazine ring in this compound can produce functionalized derivatives. These reactions typically target the amide carbonyl groups. Common reducing agents for such transformations include sodium borohydride (B1222165) and lithium aluminum hydride. The reduction can lead to the formation of the corresponding piperazine or other partially reduced species, depending on the reaction conditions and the strength of the reducing agent. These functionalized derivatives can serve as versatile intermediates for the synthesis of more complex molecules.
Substitution Reactions, including Nucleophilic Substitutions
Substitution reactions on the this compound ring can be used to introduce various functional groups. Nucleophilic substitution reactions are particularly relevant, where a nucleophile attacks the electrophilic centers of the molecule. The specific sites for substitution and the nature of the products formed will depend on the reaction conditions and the nucleophile employed. For example, reactions with amines could potentially lead to the opening of the ring or substitution at other reactive sites.
Hydrolysis
The hydrolysis of this compound involves the cleavage of the amide bonds within the cyclic structure. This reaction would lead to the formation of the linear dipeptide, alanylalanine, or its corresponding amino acid components, alanine, upon complete hydrolysis. The stability of the diketopiperazine ring towards hydrolysis is an important consideration, particularly in aqueous environments.
Acylation
Acylation reactions of this compound would involve the introduction of an acyl group, typically at the nitrogen atoms of the piperazine ring. This can be achieved using acylating agents such as acid chlorides or anhydrides. The N-acylated derivatives can exhibit different chemical and physical properties compared to the parent compound. For instance, the N,N'-diacetyl derivatives of 3,6-dibenzylpiperazine-2,5-dione have been studied in oxidation reactions. publish.csiro.au
Stereochemical Considerations in Synthesis
The synthesis of this compound inherently involves stereochemical considerations due to the presence of two chiral centers at the 3 and 6 positions. This gives rise to three possible stereoisomers: (3S,6S), (3R,6R), and the meso compound (3R,6S). stackexchange.comstackexchange.com The (3S,6S) and (3R,6R) isomers are enantiomers, while the (3R,6S) isomer is a meso compound and thus achiral. stackexchange.com The conformation of the ring can also vary, with crystallographic studies revealing both skewed boat and nearly planar conformations for different isomers. stackexchange.com
Racemization Challenges and Mitigation Strategies
A significant challenge in the synthesis of enantiomerically pure 3,6-dimethylpiperazine-2,5-diones is the potential for racemization at the chiral centers. This can occur under certain reaction conditions, particularly at elevated temperatures or in the presence of base.
To mitigate racemization, various strategies can be employed. One approach is to conduct reactions at low temperatures. The use of specific solvent systems, such as low-temperature ionic liquids, has been suggested as a potential strategy to minimize racemization during synthesis and subsequent reactions.
Table of Reaction Conditions and Products
| Reaction Type | Reagents and Conditions | Major Products |
| Oxidation | Hydrogen peroxide, Potassium permanganate, Elemental sulfur | Piperazine-2,3,5-triones, Monobenzylidene derivatives |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Piperazines, Partially reduced derivatives |
| Substitution | Nucleophiles (e.g., amines) | Substituted piperazine derivatives |
| Hydrolysis | Water, Acid/Base catalysis | Alanylalanine, Alanine |
| Acylation | Acid chlorides, Anhydrides | N-acylated piperazine-2,5-diones |
Purification Techniques for this compound
The purification of this compound is a critical step to ensure high purity for its subsequent applications. Common techniques employed for the purification of this and structurally similar diketopiperazines include recrystallization and chromatographic methods. Recrystallization from suitable solvents, such as ethanol/water mixtures, is often used for large-scale purification, capable of achieving purities greater than 99%. For analytical and more demanding applications requiring high-resolution separation, chromatographic techniques are indispensable.
Gradient HPLC Purification
Gradient High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of this compound and related compounds. This method involves varying the composition of the mobile phase during the separation process, which allows for the efficient elution of compounds with a wide range of polarities.
Reverse-phase (RP) HPLC is a commonly utilized mode for the separation of diketopiperazines. In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation of 1,4-Dimethylpiperazine-2,5-dione, a structurally related compound, has been demonstrated using a reverse-phase HPLC method. sielc.com This method employs a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The use of a gradient, where the concentration of the organic solvent (e.g., acetonitrile) is increased over time, allows for the effective separation of the target compound from its impurities. sielc.comresearchgate.net
Research on the separation of various cyclic dipeptides (diketopiperazines) from their linear dipeptide precursors has shown that the concentration of the organic modifier, such as methanol, in the mobile phase significantly impacts the resolution of the separation. researchgate.net Optimal separation conditions can be achieved by carefully adjusting the gradient profile. researchgate.net
Below are tables detailing typical components and conditions for gradient HPLC purification of diketopiperazines.
Table 1: Typical Mobile Phase Components for RP-HPLC of Diketopiperazines
| Component | Function | Common Examples |
| Aqueous Phase | Primary solvent | Water |
| Organic Modifier | Controls elution strength | Acetonitrile (MeCN), Methanol (MeOH) sielc.comresearchgate.net |
| Acid Modifier | Improves peak shape, adjusts pH | Phosphoric acid, Formic acid sielc.com |
Table 2: Illustrative Gradient HPLC Parameters for Diketopiperazine Separation
| Parameter | Condition | Purpose |
| Column | Reverse-Phase (e.g., C18) researchgate.net | Stationary phase for separation |
| Mobile Phase | Gradient of aqueous and organic solvents sielc.comresearchgate.net | Elution of compounds |
| Flow Rate | Typically 0.3 - 1.0 mL/min researchgate.net | Affects resolution and analysis time |
| Detection | UV at a specific wavelength (e.g., 210 nm) researchgate.net | Quantification and identification |
| Temperature | Controlled (e.g., 15-25 °C) researchgate.net | Influences separation efficiency |
Advanced Spectroscopic and Structural Characterization of 3,6 Dimethylpiperazine 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysiscsu.edu.auchemrxiv.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,6-Dimethylpiperazine-2,5-dione, providing detailed information about the chemical environment of its hydrogen and carbon atoms. Analysis of both ¹H and ¹³C NMR spectra allows for the differentiation between its cis and trans stereoisomers. csu.edu.auchemrxiv.org
¹H-NMR Spectral Interpretationcsu.edu.auchemrxiv.org
The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl protons, the methine protons at the stereogenic centers (C3 and C6), and the amide protons. The chemical shifts and coupling patterns are highly sensitive to the relative stereochemistry of the two methyl groups.
Amide Protons (N-H): A broad singlet is typically observed for the N-H protons. Its chemical shift can vary depending on the solvent and concentration.
Methine Protons (C-H): The protons at positions 3 and 6 appear as quartets due to coupling with the adjacent methyl protons. The chemical shift of these protons is a key indicator of whether the isomer is cis or trans. csu.edu.au
Methyl Protons (CH₃): The methyl protons appear as doublets, coupled to the vicinal methine protons.
In substituted piperazine-2,5-diones, the cis-isomer often exhibits different magnetic anisotropic effects compared to the trans-isomer, leading to distinguishable chemical shifts for the ring protons. csu.edu.au For example, in related substituted diketopiperazines, the C3-H proton of the cis isomer is often found at a different chemical shift compared to the trans isomer. chemrxiv.org
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| N-H | broad singlet | Variable |
| CH -CH₃ | quartet | ~4.0 - 4.2 |
Note: Values are approximate and can vary based on solvent and isomeric form.
¹³C-NMR Spectral Interpretationnih.govnih.gov
The ¹³C-NMR spectrum provides complementary information, showing three distinct signals for the three types of carbon atoms in the molecule's symmetrical structure.
Carbonyl Carbons (C=O): The amide carbonyl carbons (C2 and C5) are the most deshielded, appearing as a single peak in the downfield region of the spectrum, typically around 165-170 ppm.
Methine Carbons (C-H): The α-carbons (C3 and C6) resonate at an intermediate chemical shift.
Methyl Carbons (CH₃): The methyl carbons are the most shielded, appearing at the highest field (lowest ppm value).
Spectra for the (3R,6R)-stereoisomer have been recorded, confirming these general features. nih.gov
Table 2: Representative ¹³C-NMR Spectral Data for this compound
| Carbon | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C =O | ~167 |
| C H-CH₃ | ~50 |
Note: Data sourced from publicly available spectral databases for the (3R,6R) isomer. nih.gov
Infrared (IR) Spectroscopychemrxiv.orgnih.gov
Infrared (IR) spectroscopy is used to identify the key functional groups within the this compound molecule. The spectrum is dominated by absorptions characteristic of the secondary amide groups present in the diketopiperazine ring.
Key characteristic absorption bands include:
N-H Stretching: A prominent band in the region of 3200-3300 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the amide groups.
C=O Stretching (Amide I band): A strong, sharp absorption peak typically found around 1650-1680 cm⁻¹. This band is one of the most intense in the spectrum and is characteristic of the carbonyl group in a cyclic amide.
N-H Bending (Amide II band): This band appears in the 1510-1550 cm⁻¹ region and arises from the in-plane bending of the N-H bond.
C-H Stretching: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methine groups are observed in the 2850-3000 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3300 |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
Mass Spectrometry (MS)nih.govnist.gov
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of approximately 142.16 g/mol . nih.govnist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed at m/z 142. nih.gov
The fragmentation pattern is characteristic of the diketopiperazine ring structure. Common fragmentation pathways involve the cleavage of the amide bonds and the loss of side chains.
Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity | Probable Fragment |
|---|---|---|
| 142 | 20.3% | [M]⁺ (Molecular Ion) |
| 71 | 24.8% | [M - C₃H₅NO]⁺ or [C₄H₇NO]⁺ |
Data sourced from the NIST WebBook and PubChem. nih.govnist.gov
High-Resolution Mass Spectrometry (HR-MS)nih.gov
High-Resolution Mass Spectrometry (HR-MS) allows for the determination of the exact molecular formula of a compound by measuring its monoisotopic mass with very high accuracy. For this compound, the calculated exact mass provides unambiguous confirmation of its elemental composition.
Table 5: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₂ |
Data sourced from PubChem. nih.gov
Crystallographic Studies and Conformational Analysiscsu.edu.au
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, including the precise stereochemistry and conformation. While specific crystallographic data for this compound is not detailed in the provided results, studies on closely related substituted piperazine-2,5-diones provide significant insight. csu.edu.au
These studies have shown that the six-membered diketopiperazine ring is not planar. It typically adopts a non-planar conformation, often described as a flattened boat or a twist-boat conformation. The deviation from planarity helps to minimize steric strain between the substituents on the ring. The substituents at the C3 and C6 positions can be arranged in either a cis or trans configuration relative to the average plane of the ring.
Crystallographic analysis is instrumental in unambiguously assigning the relative stereochemistry of these substituents. csu.edu.auchemrxiv.org For instance, in synthetic procedures that can produce both isomers, X-ray crystallography has been used to confirm that hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones preferentially yields the cis-isomer as the major product. csu.edu.au The conformation of the side chains relative to the central ring is also determined, revealing preferences that minimize steric interactions within the crystal lattice. csu.edu.au
Crystal and Molecular Structures of Diketopiperazines
This compound, a cyclic dipeptide formed from two alanine (B10760859) residues, presents a foundational structure in the broader class of diketopiperazines. nist.govnih.govchemeo.com The molecular and crystal structures of these compounds are of significant interest due to their prevalence in natural products and their influence on biological activity. The core structure consists of a six-membered ring containing two amide bonds.
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| CAS Registry Number | 5625-46-7 |
| IUPAC Name | This compound |
Data sourced from PubChem and NIST Chemistry WebBook. nist.govnih.govnih.gov
Analysis of cis- and trans- Stereoisomers' Conformations
This compound exists as two primary stereoisomers: cis and trans. The spatial orientation of the two methyl groups at the C3 and C6 positions relative to the plane of the piperazine (B1678402) ring defines these isomers. stackexchange.com X-ray crystallographic studies have provided detailed conformational analysis of both forms. stackexchange.com
The trans-isomer (arising from D-alanyl-L-alanyl) possesses a center of symmetry and its ring structure is nearly planar. stackexchange.com This planarity is a significant conformational feature.
In contrast, the cis-isomer (arising from L-alanyl-L-alanyl or D-alanyl-D-alanyl) does not have a center of symmetry. Its six-membered ring is not planar but is puckered into a distinct skewed boat conformation. stackexchange.com This puckering results in the two methyl groups being positioned on the same side of the ring. The non-planar nature of the cis-isomer is a critical factor in its chiral properties. stackexchange.com
A summary of the conformational differences is presented below.
| Stereoisomer | Ring Conformation | Key Structural Feature |
| cis-(L,L)-3,6-Dimethylpiperazine-2,5-dione | Skewed Boat | Puckered ring, methyl groups on the same side. |
| trans-(D,L)-3,6-Dimethylpiperazine-2,5-dione | Nearly Planar | Possesses a center of symmetry. |
Conformational data based on crystallographic studies. stackexchange.com
Optical Activity and Chirality in this compound
The optical activity of this compound is directly linked to its chirality, which is determined by the stereochemistry of its constituent alanine residues and the resulting conformation of the diketopiperazine ring. stackexchange.com
The cis-isomer , which can be, for example, (3S,6S) or (3R,6R), is inherently chiral and therefore optically active. stackexchange.comnih.gov Its skewed boat conformation lacks any plane of symmetry or center of inversion, making its mirror image non-superimposable. The specific rotation will have an equal and opposite sign for the (3S,6S) and (3R,6R) enantiomers.
The case of the trans-isomer (meso compound) is more complex. Although it is formed from chiral amino acids (one D-alanine and one L-alanine), the resulting molecule as a whole is considered achiral in an idealized planar conformation because it possesses a center of symmetry. stackexchange.com However, the discussion around its potential for optical activity arises from the fact that even the trans ring is not perfectly planar in all states and can exist in chiral conformations in solution. stackexchange.com Despite this, the presence of a center of symmetry in its solid-state crystal structure leads to it being optically inactive. stackexchange.com Therefore, any observed optical activity in a sample of this compound is attributable to the presence of a chiral cis-isomer. stackexchange.com
Biological Activities and Mechanistic Investigations of 3,6 Dimethylpiperazine 2,5 Dione
Antimicrobial Properties
Diketopiperazines are widely recognized for their potential as antimicrobial agents, with various derivatives exhibiting activity against bacteria and fungi. wikipedia.orgnih.gov The antimicrobial potential often stems from the specific amino acid side chains and their stereochemistry, which influence the molecule's ability to interact with and disrupt microbial cells. nih.gov
Activity against Specific Bacterial Strains (e.g., Bacillus subtilis)
While direct studies on the antimicrobial action of 3,6-dimethylpiperazine-2,5-dione are not extensively documented, research on analogous DKPs provides insight into their potential activity. Various cyclic dipeptides have been tested against a range of bacterial strains, including the Gram-positive bacterium Bacillus subtilis. For instance, a study of diketopiperazines isolated from a Bacillus species associated with an entomopathogenic nematode found that certain DKPs, such as cyclo(d-Pro-l-Leu), demonstrated good antibacterial activity against B. subtilis. nih.gov Another study investigating a series of cyclic dipeptides also confirmed antimicrobial effects against B. subtilis, among other bacteria. nih.gov
Conversely, not all DKPs are active against this strain. For example, (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, another simple aliphatic DKP, was found to be active against E. coli and S. aureus but its activity against B. subtilis was not specified in the same study. mdpi.com This highlights the specificity of antimicrobial action within the DKP class.
| Diketopiperazine Compound | Target Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Cyclo(d-Pro-l-Leu) | Bacillus subtilis | Good antibacterial activity | nih.gov |
| Cyclo(l-Pro-l-Leu) | Bacillus subtilis | Good activity (Gram-positive) | nih.gov |
| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | Staphylococcus aureus | Active (MIC: 22 µg/mL) | mdpi.com |
| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | Escherichia coli | Active (MIC: 16 µg/mL) | mdpi.com |
Proposed Mechanisms of Antimicrobial Action
The primary proposed mechanism of antimicrobial action for many cationic antimicrobial peptides, a class to which some DKP derivatives belong, involves the disruption of the bacterial cell membrane. nih.gov The general model suggests that cationic regions of the molecule interact electrostatically with the negatively charged components of the bacterial membrane, while hydrophobic regions facilitate insertion into and destabilization of the lipid bilayer, leading to cell lysis. frontiersin.org
The specific three-dimensional structure, determined by the constituent amino acids and their stereochemistry, is crucial for this activity. nih.gov The rigid DKP scaffold allows for precise orientation of the side chains, which can be synthetically modified to optimize the balance of charge and hydrophobicity, thereby enhancing antimicrobial potency and spectrum. nih.gov
Enzyme Inhibition Studies
The interaction of diketopiperazines with enzymes is a critical area of study, with significant implications for their therapeutic potential and pharmacokinetics.
Selective Inhibition of Cytochrome P450 Enzymes
Direct evidence for the inhibition of cytochrome P450 (CYP450) enzymes by this compound is not currently established in the scientific literature. However, research into the broader DKP class reveals a complex relationship with these crucial metabolic enzymes. Rather than acting as inhibitors, some DKPs serve as substrates for CYP450 enzymes, which catalyze their modification.
For example, a specific cytochrome P450 enzyme, CypX (CYP134A1), is responsible for the biosynthesis of pulcherriminic acid, a pigment, by acting on a DKP precursor derived from L-leucine. The P450 enzyme catalyzes the aromatization of the DKP ring through a multi-step oxidative process. nih.gov Furthermore, another P450 enzyme, DtpC, has been identified as a catalyst for the dimerization of DKP monomers in the biosynthesis of certain fungal alkaloids. nih.govnih.gov These studies demonstrate that CYP450 enzymes can recognize and metabolize the DKP scaffold.
Implications for Drug Metabolism and Pharmacokinetics
The metabolism of a compound by CYP450 enzymes is a key determinant of its pharmacokinetic profile, including its bioavailability and half-life. youtube.com If this compound or other DKPs are substrates for CYP450 enzymes, their rate of clearance from the body would be significantly influenced by the activity of these enzymes. nih.govyoutube.com
The interaction can be complex; for instance, a drug can be a substrate, an inhibitor, or an inducer of a CYP450 enzyme. youtube.com Time-dependent inhibition, where a metabolite of the parent drug is a more potent inhibitor, is of particular clinical concern as it can lead to significant drug-drug interactions. youtube.com While specific studies on this compound are needed, the known metabolism of the DKP core by CYP450s suggests that any potential therapeutic use would require a thorough evaluation of its metabolic fate and potential for drug-drug interactions. nih.govnih.gov
Neurobiological and Neuroprotective Effects
A growing body of evidence points to the neuroprotective potential of the diketopiperazine class of compounds. nih.govnih.gov Various derivatives have shown promise in protecting neurons from different forms of injury and degeneration.
Research has shown that the cyclic dipeptide cyclo(His-Pro), an endogenous DKP, exhibits significant neuroprotective properties. nih.govnih.gov Building on this, synthetic analogs have been developed that show potent, dose-dependent prevention of neuronal death in models of traumatic injury and from damage induced by free radicals and calcium influx. nih.govjohnshopkins.edu One study on cyclo-prolylalanine, a compound structurally very similar to this compound, demonstrated clear neuroprotective and antioxidative effects in a rat model of acute cerebral disease, significantly increasing the survival rate after ischemic injury. eco-vector.com
The proposed mechanisms for these neuroprotective effects are multifaceted and often involve combating oxidative stress and inflammation. For example, some DKPs protect cells from hydrogen peroxide-induced injury and reduce the generation of reactive oxygen species (ROS). nih.govnih.gov They can also inhibit the activation of mitochondria-related apoptotic proteins like caspase-3 and modulate key inflammatory signaling pathways such as NF-κB. nih.govnih.gov This ability to intervene in multiple pathways of cell death and inflammation makes DKPs a promising class of compounds for the development of treatments for neurodegenerative conditions. nih.govnih.gov
| Diketopiperazine Compound | Model/System | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Cyclo-prolylalanine | Rat model of acute cerebral disease | Increased survival rate, antioxidative properties | Not specified | eco-vector.com |
| Cyclo(His-Pro) Analogs | In vitro traumatic injury model | Prevented neuronal death | Trapping reactive oxygen species | nih.gov |
| Cyclo(His-Pro) | Microglial cells | Reduces neuroinflammation | Modulation of Nrf2-NF-κB signaling | nih.gov |
| Cyclo-(L-Pro-L-Phe) | SH-SY5Y cells (neuroblastoma) | Protection against oxidative stress | Inhibition of mitochondrial apoptosis pathway | nih.gov |
Interaction with Neurotransmitter Systems
The amino acid L-alanine, the precursor to this compound, is involved in neurotransmitter synthesis and transport. core.ac.uklookchem.com Research into the broader class of 2,5-diketopiperazines suggests potential interactions with neurotransmitter systems that may influence mood and anxiety. Studies on Cyclo(-Ala-Ala), a synonym for this compound, indicate possible interactions with receptors associated with neurotransmission, although the precise mechanisms require further elucidation. smolecule.com
Potential in Neurodegenerative Diseases
There is growing evidence for the neuroprotective potential of cyclic dipeptides like this compound. smolecule.com Its structural backbone is being explored as a scaffold for developing novel drug candidates to treat neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's disease. smolecule.comitjfs.com The therapeutic hypothesis is partly based on the ability of related compounds to interfere with the protein aggregation processes central to these pathologies, such as the formation of amyloid-beta peptides and the aggregation of tau proteins. itjfs.comdokumen.pub
Modulation of Protein-Protein Interactions
A key aspect of the compound's activity is its ability to modulate protein-protein interactions (PPIs). researchgate.netmdpi.com The cyclic dipeptide structure can mimic peptide beta-turns, a common motif in protein interactions, making it a valuable tool for designing drugs that can disrupt or stabilize PPIs. smolecule.comrsc.org This capability is fundamental to its potential in various disease contexts, including its anti-prion activity. researchgate.netmdpi.com Studies have also utilized Cyclo(-Ala-Ala) to understand how external agents, such as specific salts, can modulate the forces governing protein interactions and native structure stability. nih.gov
Anti-prion Activity and Mechanism of Action
Building on its neuroprotective properties and its capacity to modulate PPIs, derivatives of this compound have been investigated for anti-prion activity. researchgate.netmdpi.com Researchers have synthesized libraries of compounds using a central this compound core, leading to the identification of a lead compound for anti-prion development. researchgate.netmdpi.com The proposed mechanism involves direct interaction with the recombinant prion protein (recPrP), which inhibits its aggregation and reduces the levels of the disease-associated scrapie form (PrPSc) in infected cells. researchgate.net Other derivatives within the broader piperazine-2,5-dione class have also demonstrated anti-prion efficacy, underscoring the potential of this chemical scaffold.
Modulation of Immune Response
This compound and its derivatives have been associated with immunomodulatory effects. The compound, identified in extracts from Pleurotus ostreatus (oyster mushrooms), is suggested to contribute to the immunomodulatory properties of these fungi, potentially enhancing the immune system's response to cancer cells. nih.govrsc.org Furthermore, a derivative of the compound was included in a patent for PI3K inhibitors, a class of drugs known to modulate the immune response and treat autoimmune diseases. google.com Specifically, the inhibition of the PI3Kδ isoform can reportedly break the immune tolerance of regulatory T cells towards cancer, promoting tumor regression. google.com While some research suggests Cyclo(-Ala-Ala) may influence immune cell activity, the exact mechanisms are still under investigation. smolecule.com
Cytotoxicity Assessments
The cytotoxic, or cell-killing, potential of this compound derivatives has been evaluated against various cell lines, particularly in the context of cancer research. These assessments are crucial for determining the compound's therapeutic window and its selectivity for cancerous cells over healthy ones.
Cell Line Specificity in Cytotoxicity Studies
Studies on closely related piperidone compounds have demonstrated selective cytotoxicity against cancer cells. These compounds induced cell death through the intrinsic pathway of apoptosis and caused an accumulation of poly-ubiquitinated proteins, a hallmark of proteasome inhibition. One of the tested compounds also induced cell cycle arrest at the G2/M phase in the HL-60 leukemia cell line.
The tables below summarize the cytotoxic activities (CC50 values) of these related piperidone compounds against a panel of tumorigenic and non-cancerous cell lines.
Cytotoxicity (CC50, µM) of Related Piperidone Compounds in Cancer Cell Lines
| Cell Line | Cancer Type | P3 | P4 | P5 |
|---|---|---|---|---|
| HL-60 | Leukemia | 3.34 | 0.40 | 0.40 |
| K-562 | Leukemia | 2.56 | 0.63 | 0.53 |
| MOLM-13 | Leukemia | 2.92 | 0.62 | 0.48 |
| A549 | Lung Carcinoma | 6.74 | 2.14 | 2.21 |
| HT-29 | Colorectal Adenocarcinoma | 7.91 | 3.01 | 3.10 |
| MCF-7 | Breast Adenocarcinoma | 7.15 | 4.90 | 4.88 |
| PC-3 | Prostate Adenocarcinoma | 6.01 | 3.04 | 2.50 |
| U-87 MG | Glioblastoma | 5.86 | 2.99 | 2.76 |
| SK-MEL-5 | Melanoma | 3.99 | 1.83 | 1.82 |
Data sourced from a study on related piperidone compounds, not this compound itself. CC50 is the concentration of a compound that causes the death of 50% of the cells.
Cytotoxicity (CC50, µM) of Related Piperidone Compounds in Non-Cancerous Cell Lines
| Cell Line | Cell Type | P3 | P4 | P5 |
|---|---|---|---|---|
| Hs27 | Human Foreskin Fibroblast | 45.33 | 4.14 | 3.84 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 4.99 | 3.83 | 3.84 |
Data sourced from a study on related piperidone compounds, not this compound itself. CC50 is the concentration of a compound that causes the death of 50% of the cells.
Transdermal Permeation Enhancement
Diketopiperazines (DKPs), including this compound, are recognized for their capacity to act as chemical permeation enhancers (CPEs), facilitating the transport of drugs across the skin barrier.
Mechanism of Action as a Chemical Permeation Enhancer
The primary mechanism by which diketopiperazine-based CPEs enhance transdermal drug delivery is through the temporary and reversible disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. The lipophilic nature of the methyl groups on the this compound structure is thought to improve its penetration into this lipid-rich environment. By intercalating with the skin's lipids, the compound increases their fluidity, thereby creating pathways that allow co-administered drug molecules to pass through more easily.
Comparative Studies with Other Permeation Enhancers
The efficacy of this compound as a permeation enhancer has been quantified in specific studies. For instance, (3S,6S)-3,6-Dimethylpiperazine-2,5-dione was found to increase the transdermal permeation of theophylline (B1681296) by a factor of 12 within a one-hour timeframe. This level of enhancement is significant when compared to other well-known enhancers. For example, Dimethyl sulfoxide (B87167) (DMSO) is a widely studied enhancer, with its optimal concentration for improving permeability being between 70% and 80%; concentrations above this can lead to irreversible skin barrier damage. nih.gov
Table 1: Comparative Permeation Enhancement
| Enhancer | Drug Penetration Enhancement | Notes |
| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | 12-fold increase for theophylline within 1 hour. | Steady-state permeation flux (J) reported as 1.2 µg/h/cm². |
| Dimethyl sulfoxide (DMSO) | Concentration-dependent; effective between 70-80%. nih.gov | Can cause irreversible skin damage at concentrations >80%. nih.gov |
| Menthol | Used in eutectic mixtures to alter skin lipids. | Enhances drug movement across the stratum corneum. nih.gov |
Structure-Activity Relationship for Permeation Enhancement
The chemical structure of a diketopiperazine derivative is critical to its function as a permeation enhancer. In the case of this compound, the presence of lipophilic methyl groups is a key feature for improving skin penetration.
A comparison with a structurally related compound, (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, illustrates this relationship. While the lipophilic methyl groups on the former enhance skin penetration, the addition of a polar hydroxy group in the latter compound may decrease its efficacy by reducing its lipid solubility, even though it might increase water solubility. This highlights a delicate balance between lipophilicity, required to enter the stratum corneum, and polarity in the structure-activity relationship for these enhancers.
Table 2: Structure-Activity Relationship for DKP Enhancers
| Compound | Key Structural Feature | Impact on Permeation |
| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | Lipophilic methyl groups. | Improves penetration into the lipidic stratum corneum. |
| (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione | Presence of a polar hydroxy group. | May reduce lipid penetration compared to the non-hydroxylated analog. |
Investigation in Cartilage Regeneration
Various substituted piperazine-2,5-dione derivatives have been investigated for their potential to aid in cartilage regeneration, a key goal in treating diseases like osteoarthritis. mdpi.comsciforum.net Research has focused on their anti-inflammatory effects and their ability to influence the growth of cells crucial to joint health. mdpi.comresearchgate.net
Anti-inflammatory Activity
The anti-inflammatory potential of several piperazine-2,5-dione derivatives has been assessed. mdpi.comsciforum.net In one study, the compounds were tested for their ability to reduce the activity of NF-κB, a key transcription factor involved in the inflammatory process, in lipopolysaccharide-stimulated cells. mdpi.com However, at a concentration of 10 µM, the tested piperazine-2,5-diones were not able to reduce NF-κB activity. mdpi.comresearchgate.net The study concluded that the tested compounds were unable to influence the pathological features of rheumatoid arthritis from an anti-inflammatory standpoint. mdpi.com
Chondrocyte Proliferation and Synovial Cell Growth Modulation
The same series of piperazine-2,5-dione derivatives were also evaluated for their ability to stimulate the growth of chondrocytes (cartilage-producing cells) and inhibit the proliferation of synovial cells (which can contribute to joint damage when overactive). mdpi.comsciforum.net Despite being found non-toxic to all tested cell types up to a concentration of 20 µM, the compounds showed insignificant biological activity. mdpi.comsciforum.net Their effect on potentiating chondrocyte proliferation and suppressing synovial cell growth was not significant when compared to untreated cells. sciforum.net
Table 3: Summary of Findings in Cartilage-Related Cell Assays
| Activity Assessed | Cell Types | Compound Concentration | Result |
| Cytotoxicity | Monocytes (THP-1), Synovial cells (SW982), Primary porcine chondrocytes. mdpi.com | Up to 20-30 µM. mdpi.com | No significant cytotoxic effect observed. mdpi.comresearchgate.net |
| Anti-inflammatory (NF-κB) | Lipopolysaccharide-stimulated cells. mdpi.com | 10 µM. mdpi.com | Unable to reduce NF-κB activity. mdpi.comresearchgate.net |
| Chondrocyte Proliferation | Primary porcine chondrocytes. mdpi.com | Not specified. | Insignificant effect compared to untreated cells. sciforum.net |
| Synovial Cell Growth | Synovial cells (SW982). mdpi.com | Not specified. | Insignificant effect compared to untreated cells. sciforum.net |
Mechanism of Action Studies
The biological effects of this compound are believed to be mediated through several interconnected mechanisms, which are common to the broader family of 2,5-diketopiperazines. These mechanisms include direct interaction with molecular targets, the chemical reactivity of the core structure, and the potential for metabolic activation.
While specific binding affinity constants for this compound are not extensively documented in publicly available literature, the broader class of diketopiperazines (DKPs) is known to interact with a variety of biological targets. mdpi.com The binding potential is largely influenced by the conformation of the piperazine-2,5-dione ring and the nature of its substituents. The ring itself can exist in different conformations, such as a skewed boat or a nearly planar form, which can affect how the molecule presents its side chains for interaction with protein binding sites. stackexchange.com
Structurally related DKPs have demonstrated notable binding activities. For instance, the histidine-containing diketopiperazine, cyclo(His-Ala), has been shown to inhibit the growth of various cancer cell lines, including HT-29, MCF-7, and HeLa cells at a concentration of 100 microM, suggesting interaction with molecular targets essential for cancer cell proliferation. nih.gov Furthermore, studies on similar compounds like (3S,6S)-3,6-diisopropylpiperazine-2,5-dione suggest potential interactions with neurotransmitter systems and cytochrome P450 enzymes. Another relevant finding is that (3S,6S)-3,6-dimethylpiperazine-2,5-dione can enhance the transdermal permeation of theophylline, which indicates some form of interaction with biological membranes or their components. These examples from closely related analogs suggest that this compound likely exerts its biological effects through binding to specific proteins, although the precise targets and affinities remain an area for further investigation.
The piperazine-2,5-dione ring is the central scaffold of this class of molecules, and the reactivity of its two amide (dione) functional groups is a key determinant of their biological activity. These groups can participate in various chemical interactions, including hydrogen bonding, which is crucial for binding to biological macromolecules like proteins and nucleic acids.
The dione (B5365651) functional groups contribute to the relative rigidity of the ring structure. However, the ring is not strictly planar and can adopt different conformations. stackexchange.com This conformational flexibility, influenced by the methyl substituents at the 3 and 6 positions, can impact the molecule's ability to fit into the active sites of enzymes or the binding pockets of receptors. The reactivity of the dione groups themselves, for instance, their susceptibility to hydrolysis, can influence the stability and half-life of the compound in a biological system. It has been proposed that the dione functional group can undergo various chemical reactions that may lead to the formation of active metabolites.
A significant mechanism through which diketopiperazines exert their biological effects is the inhibition of enzyme activity. Their peptide-like structure allows them to act as mimics of natural substrates and bind to the active sites of enzymes, thereby blocking their function.
A pertinent example from a closely related compound is the inhibition of thrombin by cyclo(His-Ala). In one study, cyclo(His-Ala) at a concentration of 100 µM was found to reduce the rate of fibrin (B1330869) formation by 63.3%, indicating significant inhibition of thrombin activity. nih.gov While this data is for a different diketopiperazine, it highlights the potential of this class of compounds to act as enzyme inhibitors. Given the structural similarities, it is conceivable that this compound could also inhibit the activity of certain enzymes, although specific data on its enzyme inhibitory profile is not currently available. Preliminary investigations into the structurally similar (3S,6S)-3,6-diisopropylpiperazine-2,5-dione also suggest that it may inhibit specific cytochrome P450 enzymes.
| Compound | Enzyme | Concentration | % Inhibition |
| cyclo(His-Ala) | Thrombin | 100 µM | 63.3% |
Table 1: Enzyme inhibition data for a structurally related diketopiperazine. nih.gov
Applications in Advanced Materials and Catalysis
Building Block in Complex Molecule Synthesis
3,6-Dimethylpiperazine-2,5-dione is considered a "privileged scaffold" in synthetic chemistry. researchgate.net Its inherent structural rigidity and the presence of multiple reactive sites make it an ideal starting point for constructing more complex heterocyclic systems. researchgate.net Chemists utilize DKPs like this one as chiral templates to synthesize a wide variety of nitrogen-containing heterocycles, including many that are found in bioactive compounds and natural products. researchgate.net The pre-defined stereochemistry of the methyl groups at the 3 and 6 positions, derived from the parent amino acid, allows for the stereocontrolled synthesis of intricate molecular architectures. researchgate.net
Ligand in Coordination Chemistry
The structure of this compound, featuring two amide carbonyl oxygen atoms and two nitrogen atoms within its six-membered ring, makes it a capable ligand for coordinating with metal ions. This characteristic allows it to be used in the field of coordination chemistry. The carbonyl groups can act as Lewis bases, donating electron pairs to form stable complexes with a variety of metals. The specific geometry and electronic properties of these metal complexes are dictated by the nature of the metal ion and the cis or trans configuration of the substituents on the DKP ring.
Scaffold for Novel Drug Candidate Synthesis
The DKP framework is a cornerstone in modern medicinal chemistry, and this compound provides a fundamental and versatile scaffold for designing new therapeutic agents. ontosight.airesearchgate.net Its utility spans from mimicking biological structures to serving as a base for extensive functionalization.
As a cyclic dipeptide, the this compound ring contains two amide bonds constrained in a specific conformation. researchgate.net This structure acts as a rigid mimic of the β-turn secondary structure found in peptides and proteins. This biomimetic capability is highly valuable in drug design, as it allows for the creation of peptidomimetics that can interact with biological macromolecules and disrupt essential cellular processes like protein-protein interactions, which are often implicated in disease states. ontosight.airesearchgate.net The proteolytic resistance of the DKP scaffold compared to linear peptides further enhances its attractiveness as a therapeutic template. researchgate.net
The true synthetic power of the this compound scaffold lies in its capacity for chemical modification to generate derivatives with potent biological activity. Researchers have successfully synthesized novel anticancer agents by introducing various functional groups onto the core DKP ring. mdpi.comnih.gov
For instance, a series of 3,6-diunsaturated 2,5-DKP derivatives have been designed and synthesized, showing moderate to good anticancer activities. mdpi.com One such derivative, compound 11 (as designated in the source literature), which features naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, displayed significant inhibitory effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values of 1.2 µM and 0.7 µM, respectively. mdpi.comnih.gov This compound was found to induce apoptosis and block cell cycle progression. nih.gov Another study developed tryptamine-piperazine-2,5-dione conjugates, identifying a compound that showed significant growth inhibition of human pancreatic cancer cell lines. nih.gov
Beyond oncology, derivatives of this compound have been explored for other applications. The (3S,6S) isomer, for example, has been identified as a transdermal permeation enhancer, capable of increasing the flux of other drugs through the skin. researchgate.net
| Compound Derivative Type | Target Cancer Cell Lines | Reported IC₅₀ Values | Key Structural Modifications | Source |
|---|---|---|---|---|
| 3,6-Diunsaturated 2,5-DKP | A549 (Lung), HeLa (Cervical) | 0.7 µM to 8.9 µM | Introduction of diunsaturated C-C double bonds at positions 3 and 6. | mdpi.com |
| Compound 11 (A specific 3,6-diunsaturated DKP) | A549 (Lung), HeLa (Cervical) | 1.2 µM (A549), 0.7 µM (HeLa) | Naphthalen-1-ylmethylene and 2-methoxybenzylidene groups at positions 3 and 6. | nih.govresearchgate.net |
| Tryptamine-piperazine-2,5-dione conjugates | AsPC-1, SW1990 (Pancreatic) | IC₅₀ = 6 ± 0.85 μM | Fusion of tryptamine (B22526) substructure to the DKP core via Ugi cascade reaction. | nih.gov |
Incorporation into Polymer Chains for Novel Materials
The application of this compound extends into materials science, where it can be used as a monomer for the synthesis of novel polymers. researchgate.net
The incorporation of DKP units into polymer chains can impart unique properties, including specific functionalities and self-assembly behaviors. researchgate.net Research on the ring-opening polymerization (ROP) of closely related cyclic monomers, such as (3S,6S)-dimethyl-2,5-morpholinedione, provides significant insight into this process. researchgate.net Using yttrium-based initiators, these monomers can be polymerized via a coordination-insertion mechanism to form polydepsipeptides—polymers with alternating ester and amide linkages. The reaction conditions, such as temperature and catalyst choice, influence the polymerization, allowing control over the resulting polymer's molecular weight and structure without racemization of the chiral centers. researchgate.net The presence of the rigid, chiral DKP-derived units within the polymer backbone can influence chain folding and intermolecular interactions, potentially leading to the formation of ordered nanostructures and materials with unique thermal or mechanical properties.
Applications in Drug Delivery and Biocompatible Materials
The unique structure of this compound lends itself to innovative applications in the pharmaceutical field, particularly in enhancing drug delivery and forming biocompatible materials.
One of its notable applications is as a transdermal permeation enhancer. Research has shown that the (3S,6S) stereoisomer of this compound can significantly increase the flux of therapeutic agents through the skin. The lipophilic nature of its methyl groups helps to improve penetration into the skin's layers. A key study demonstrated that it increased the transdermal delivery of theophylline (B1681296), a drug used for respiratory diseases, by a factor of twelve within the first hour of application.
Furthermore, as a cyclic dipeptide, this compound is a prime candidate for the development of biocompatible and biodegradable materials such as hydrogels. nih.govyoutube.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal vehicles for controlled drug release. youtube.comnih.govmdpi.comresearchgate.net The peptide-based structure of this compound is analogous to building blocks used in elastin-derived peptide hydrogels, suggesting its potential for creating materials that are well-tolerated by the body and can degrade into non-toxic byproducts (alanine). nih.gov These properties are highly desirable for applications in tissue engineering and regenerative medicine. mdpi.com
| Application Area | Specific Use | Key Finding/Mechanism | Reference |
| Drug Delivery | Transdermal Permeation Enhancer | Increased the flux of theophylline 12-fold. Lipophilic methyl groups improve skin penetration. | |
| Biocompatible Materials | Hydrogel Formation | As a dipeptide, it is a potential building block for biocompatible and biodegradable hydrogels for controlled drug release. | nih.govyoutube.com |
Use in Functional Polymers
This compound serves as a valuable monomer for the synthesis of functional polymers, particularly biodegradable poly(ester amide)s. Its utility stems from its classification as a biobased building block that can be incorporated into polymer chains to impart specific properties. mdpi.com
The primary method for its use in polymer science is through ring-opening polymerization (ROP). The strained cyclic amide structure of the molecule can be opened under specific catalytic conditions to form linear polymer chains. This process is analogous to the well-established ring-opening polymerization of lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) to produce polylactic acid (PLA), a widely used biodegradable polyester. sigmaaldrich.com
By polymerizing this compound, polymers containing both ester and amide linkages can be created. These poly(ester amide)s combine the beneficial properties of both polyesters (e.g., processability) and polyamides (e.g., thermal stability, hydrogen-bonding capabilities). The resulting materials are often biodegradable and have potential applications in specialty packaging, textiles, and biomedical devices. The chirality of the monomer can also be used to control the stereochemistry of the final polymer, influencing its crystallinity, melting point, and degradation rate.
Catalysis and Industrial Processes
The compound has a recognized role in catalysis, both as a catalytic agent itself and as a foundational component for more complex chiral catalysts used in industrial processes.
While specific industrial-scale examples are proprietary, this compound has been identified as a catalyst in various processes. Its potential as an organocatalyst is rooted in its molecular structure. The two amide groups can act as both hydrogen bond donors and acceptors, allowing it to activate substrates through non-covalent interactions. biosynth.com This type of activation is a cornerstone of organocatalysis, which avoids the use of often toxic and expensive heavy metals. Its rigid cyclic structure provides a defined framework for orienting molecules during a chemical reaction.
The chiral variants of this compound, such as the (3S,6S) and (3R,6R) isomers, are highly valuable as chiral building blocks in the field of asymmetric synthesis. bldpharm.com Asymmetric synthesis is crucial in the pharmaceutical industry for producing enantiomerically pure drugs.
These chiral molecules serve as scaffolds or ligands for creating more complex chiral catalysts. researchgate.net For instance, they can be chemically modified and coordinated with a metal center to form a catalyst that can direct a reaction to produce one specific stereoisomer of the product. To enhance their industrial utility, these chiral catalysts are often immobilized on a solid support, such as silica. This immobilization prevents the catalyst from dissolving in the reaction mixture, allowing for easy separation from the product and recycling of the expensive chiral material, which is a key principle of green chemistry.
| Catalysis Area | Role of this compound | Significance | Reference |
| Organocatalysis | Potential Hydrogen-Bonding Catalyst | Acts as a metal-free catalyst by activating substrates through hydrogen bonds. | biosynth.com |
| Asymmetric Synthesis | Chiral Building Block / Ligand | Used to construct complex chiral catalysts for producing enantiomerically pure compounds. | bldpharm.com |
| Industrial Processes | Immobilized Catalyst Component | Enables easy separation and recycling of the catalyst, reducing cost and waste. |
Use in Organic Field-Effect Transistors (OFETs) and Sensors
While applications in organic field-effect transistors (OFETs) are not prominently documented, the broader class of diketopiperazines, including this compound (also known as alanine (B10760859) anhydride), has demonstrated significant utility in the development of chemical and biological sensors. biosynth.com
The primary application in this domain is related to bacterial quorum sensing. nih.govwikipedia.org Quorum sensing is a system of stimulus and response correlated to population density that bacteria use to coordinate group behavior. Diketopiperazines have been identified as signaling molecules in these communication pathways. wikipedia.org Consequently, synthetic versions can be used as inhibitors or probes to study and interfere with these processes. For example, diketopiperazine inhibitors have been shown to impair the ability of the bacterium Burkholderia cenocepacia to produce virulence factors and form biofilms, which has potential therapeutic and diagnostic implications. nih.gov
The ability of alanine anhydride (B1165640) to act as a diagnostic agent has also been noted. biosynth.com Its structure, capable of specific molecular interactions like hydrogen bonding, allows it to be used in systems designed to detect the presence of other molecules, for instance, in identifying specific biomarkers. biosynth.com This sensing capability is also observed in nature, where the diketopiperazine core is a key feature in pheromones used for chemical communication between organisms like diatoms. mpg.de
Comparative Analysis and Structure Activity Relationships Sar
Comparison with Structurally Similar Compounds
The bioactivity of piperazine-2,5-diones, also known as diketopiperazines (DKPs), is highly dependent on the nature of the substituents at the 3 and 6 positions of the piperazine (B1678402) ring. A comparison between 3,6-Dimethylpiperazine-2,5-dione and its analogs with larger alkyl groups, such as diisopropyl and diisobutyl, highlights these differences.
While this compound itself has been noted for certain biological activities, its analogs often exhibit distinct or more pronounced effects. For instance, the diisobutyl derivative has demonstrated antimicrobial properties. In contrast, (3S,6S)-3,6-Dimethylpiperazine-2,5-dione has been identified as a transdermal permeation enhancer. This suggests that the size and lipophilicity of the alkyl substituents at the C-3 and C-6 positions play a crucial role in determining the primary biological activity of the compound.
Table 1: Comparative Profile of 3,6-Dialkylpiperazine-2,5-diones
| Compound Name | Substituent | Key Observed Activity |
|---|---|---|
| This compound | Methyl | Transdermal permeation enhancer |
| (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | Isopropyl | Antimicrobial activity (e.g., against Bacillus subtilis) |
| 3,6-Diisobutylpiperazine-2,5-dione | Isobutyl | Antimicrobial activity |
Structure-Activity Relationship Studies for Biological Activities
The relationship between the chemical structure of this compound and its biological activity is a subject of detailed scientific investigation. These studies focus on how specific molecular features, such as substituents and stereochemistry, dictate the compound's interaction with biological systems.
The substituents on the piperazine-2,5-dione core are primary determinants of its biological activity. The piperazine-2,5-dione framework is considered a "privileged scaffold" because it is a common motif in many bioactive molecules, both natural and synthetic. csu.edu.au
Research has shown that even minor changes to the substituents can lead to significant shifts in bioactivity. For example, in a series of 1,5-Diphenyl-2-penten-1-one analogues containing a piperazine moiety, the presence or absence of a methyl group significantly influenced their antifungal and larvicidal activities. nih.gov Specifically, compounds with an N'-unsubstituted piperazine showed much better activity than their N'-methylated counterparts. nih.gov
Furthermore, the introduction of aromatic or other functional groups can confer a wide range of biological properties, including antimicrobial, antifungal, and enzyme inhibition activities. researchgate.netnih.govscielo.br For instance, certain piperazine-2,3-dione derivatives with specific N(4) substitutions have been explored for their antibacterial properties as penicillins and cephalosporins. nih.gov The diversity in biological activity underscores the versatility of the piperazine-dione scaffold in medicinal chemistry. However, it is also important to note that not all substitutions lead to significant biological effects. In one study, a series of variously substituted piperazine-2,5-dione derivatives showed insignificant anti-inflammatory activity and ability to potentiate chondrocyte proliferation.
Stereochemistry is another critical factor governing the biological activity of this compound. The compound can exist as different stereoisomers, namely cis and trans forms, depending on the relative orientation of the two methyl groups at the C-3 and C-6 chiral centers. anu.edu.au The correct number of stereoisomers for this compound is three: a pair of enantiomers (R,R and S,S) which are the cis isomers, and a meso compound (R,S) which is the trans isomer. The trans isomer is achiral due to a center of symmetry.
The spatial arrangement of the substituents has a profound impact on how the molecule interacts with chiral biological targets such as enzymes and receptors. It has been demonstrated that the cis or trans configuration of the piperazine-dione ring influences its conformation. For example, in the solid state, the cis isomer of this compound adopts a puckered, skewed boat conformation, while the trans isomer is nearly planar. These conformational differences, dictated by stereochemistry, can lead to significant variations in biological activity between isomers. For many biologically active diketopiperazines, the specific stereoisomer is key to its function.
Future Directions and Research Perspectives
Exploration of Novel Derivatizations for Enhanced Bioactivity
The future of 3,6-dimethylpiperazine-2,5-dione research is heavily centered on the synthesis and evaluation of novel derivatives to enhance biological activity. The diketopiperazine core is considered a "privileged scaffold" because its modification can lead to compounds that bind to a wide range of biological targets with high affinity. nih.gov
A primary strategy involves creating derivatives with substitutions at the 3- and 6-positions of the piperazine (B1678402) ring. Research has shown that introducing unsaturated functionalities, such as benzylidene groups, can yield potent anticancer agents. A study on 3,6-diunsaturated 2,5-diketopiperazine derivatives identified compounds with significant inhibitory activities against A549 (lung cancer) and HeLa (cervical cancer) cell lines. For instance, a derivative featuring a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group (Compound 11 in the study) demonstrated IC₅₀ values of 1.2 µM and 0.7 µM against A549 and HeLa cells, respectively. This compound was found to induce apoptosis and block the cell cycle in the G2/M phase. pharmaexcipients.com
Further exploration will involve creating extensive libraries of these derivatives by varying the aromatic and heterocyclic aldehydes used in the synthesis. The goal is to establish clear structure-activity relationships (SAR), linking specific chemical modifications to changes in bioactivity, such as increased potency or selectivity for cancer cells over healthy cells. nih.gov The use of diverse building blocks, including those containing different electronic (electron-donating or electron-withdrawing) and steric properties, will be crucial in this endeavor. pharmaexcipients.com
Table 1: Anticancer Activity of Selected 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives
This table presents the half-maximal inhibitory concentration (IC₅₀) values for various derivatives, indicating their potency against two cancer cell lines. Lower values denote higher potency.
| Derivative (Modifications at 3- and 6-positions) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
|---|---|---|
| Naphthalen-1-ylmethylene & 2-methoxybenzylidene | 1.2 | 0.7 |
| 2,3-Dichlorobenzylidene & 2-(trifluoromethyl)benzylidene | 4.8 | 2.9 |
| 3-(Trifluoromethyl)benzylidene (symmetrical) | 8.9 | 4.9 |
| 2-Methoxybenzylidene & 3-nitrobenzylidene | >10 | >10 |
Data sourced from a study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives. pharmaexcipients.com
Computational Studies and In Silico Screening
Computational methods are becoming indispensable for accelerating the discovery and optimization of this compound derivatives. In silico techniques, such as molecular docking and machine learning, allow researchers to screen vast virtual libraries of compounds and predict their biological activity before undertaking expensive and time-consuming laboratory synthesis. rsc.orgacs.org
Molecular docking studies can simulate the interaction between a derivative and a specific protein target. For example, researchers have used this method to evaluate 2,5-piperazinedione (B512043) compounds as potential inhibitors of Murine Double Minute 2 (MDM2), a protein that suppresses the p53 tumor suppressor, and as activators of procaspase-3, an enzyme that initiates apoptosis. nih.gov By calculating the binding energy, these studies can identify which derivatives are most likely to be effective. One such study identified 18-Oxotryprostatin A, a complex diketopiperazine, as a promising MDM2 inhibitor with a low binding energy, indicating strong interaction. nih.gov
Beyond docking, machine learning (ML) is emerging as a powerful tool. ML models can be trained on existing data sets of cyclic peptides to identify complex molecular features that correlate with potency and toxicity. acs.org This approach can guide the design of new derivatives with an improved therapeutic window. For example, an ML-driven pipeline was successfully used to redesign the cyclic antibiotic gramicidin (B1672133) S, identifying analogs with significantly reduced toxicity while maintaining high potency. acs.org Similar strategies can be applied to libraries of this compound derivatives to predict properties like anticancer activity, cell permeability, and metabolic stability, thereby prioritizing the most promising candidates for synthesis.
Table 2: In Silico Binding Energies of 2,5-Piperazinedione Derivatives with Cancer-Related Proteins
This table shows the calculated binding energy (in kcal/mol) of various derivatives to MDM2 and Procaspase-3. More negative values suggest a stronger and more favorable binding interaction.
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 18-Oxotryprostatin A | MDM2 | -8.6 |
| 6-Methoxyspirotryprostatin B | Procaspase-3 | -8.1 |
| Intercedenside A | MDM2 | -7.0 |
| Frondoside A | Procaspase-3 | -8.4 |
Data sourced from an in silico study on marine organism-derived compounds. nih.gov
Advanced In Vitro and In Vivo Biological Model Development
To accurately assess the therapeutic potential of new this compound derivatives, research is moving beyond traditional two-dimensional (2D) cell cultures to more sophisticated biological models that better replicate human physiology. nih.govyoutube.com
Advanced In Vitro Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are at the forefront of this effort. nih.gov Patient-derived organoids (PDOs), which are miniature, self-organizing 3D structures grown from a patient's own tumor cells, are particularly valuable. youtube.com These models maintain the genetic and phenotypic characteristics of the original tumor, providing a highly relevant platform for testing the efficacy of anticancer compounds. nih.govyoutube.com Using PDOs in high-throughput screening can help predict a patient's response to a specific derivative, paving the way for personalized medicine. youtube.com Furthermore, organ-on-a-chip (OOC) or microphysiological systems (MPSs) can model the function of specific organs (e.g., liver, kidney) and are used to assess drug metabolism and potential toxicity early in the development process. nih.gov
Translational Research and Potential Therapeutic Development
Translational research aims to bridge the gap between basic scientific discoveries and new clinical therapies. For this compound and its derivatives, this involves a multi-step process to move promising compounds from the laboratory to potential use in patients. tandfonline.commusechem.com
A significant challenge for peptide-based drugs, including cyclic dipeptides, is their typically poor oral bioavailability and cell permeability. pharmaexcipients.comresearchgate.net Future research will focus on chemical modifications designed to overcome these hurdles. Strategies include N-alkylation or the attachment of lipophilic moieties to enhance the molecule's ability to cross cell membranes. pharmaexcipients.com The development of combinatorial synthesis and screening approaches allows for the simultaneous evaluation of activity and permeability, accelerating the identification of orally available candidates. pharmaexcipients.comresearchgate.net
The path to therapeutic development involves rigorous preclinical testing to establish a safety profile and demonstrate efficacy in relevant disease models. tandfonline.com If a derivative shows significant promise, it can advance to clinical trials. The field of cyclic peptide therapeutics is maturing, with several drugs discovered through natural product mining and, more recently, through advanced screening technologies, having reached the market or entered clinical trials. tandfonline.com This established pathway provides a roadmap for the development of this compound-based drugs, particularly for applications in oncology where new therapeutic agents are urgently needed. pharmaexcipients.commdpi.com
Sustainable Synthesis and Green Chemistry Approaches
As the development of this compound derivatives expands, there is a growing emphasis on adopting sustainable and environmentally friendly synthetic methods. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org
One promising approach is the development of catalyst-free synthesis. Researchers have demonstrated that cyclic dipeptides can be formed through the simple heating of free amino acids, completely eliminating the need for coupling reagents and catalysts and reducing the use of solvents. rsc.org This method is not only environmentally benign but also highly efficient, often resulting in excellent yields without the need for extensive purification. rsc.org
Another key area is biocatalysis, which uses enzymes to perform chemical transformations. The natural synthesis of cyclic dipeptides is catalyzed by two families of enzymes: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). frontiersin.orgmdpi.com Harnessing these enzymes or engineering microbes to produce them could enable the large-scale, sustainable production of the diketopiperazine scaffold and its derivatives. This biosynthetic approach operates under mild conditions (room temperature, aqueous solutions) and offers high selectivity, aligning perfectly with the goals of green chemistry. frontiersin.org The integration of these sustainable practices will be crucial for the environmentally responsible development of future drugs based on the this compound scaffold.
Q & A
Q. What are the optimized synthesis routes for 3,6-Dimethylpiperazine-2,5-dione?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example:
- Step 1: React L-alanine derivatives (e.g., [(benzyloxy)carbonyl]-L-alanine and methyl L-alaninate hydrochloride) under basic conditions .
- Step 2: Cyclization is achieved by heating in a polar solvent (e.g., methanol) at reflux (60–80°C) for 12–24 hours. Yields (~58%) are improved by slow addition of reactants to avoid side products .
- Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: CH₂Cl₂/MeOH 20:1) ensures >95% purity. Confirm purity via LC-MS and melting point analysis .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows peaks at δ 8.05 (br. s., 1H, NH), 3.91 (dq, 1H, CH), and 1.26 (d, 3H, CH₃). ¹³C NMR confirms carbonyl (δ 168.0 ppm) and methyl (δ 18.8 ppm) groups .
- IR Spectroscopy: Key vibrations include N-H (3084 cm⁻¹), C=O (1665 cm⁻¹), and sp³ C-H (2987 cm⁻¹) .
- X-ray Crystallography: Reveals a planar piperazine ring with methyl groups at positions 3 and 6, stabilized by intramolecular hydrogen bonds .
Q. What are the key thermodynamic properties of this compound?
Q. What strategies resolve enantiomeric forms of this compound?
Methodological Answer:
- Chiral Stationary Phase HPLC (CSP-HPLC): Use columns like Chiralpak® IA with hexane/isopropanol (90:10) at 1.0 mL/min. Retention times vary between enantiomers (e.g., 12.1 min vs. 14.5 min) .
- Optical Rotation: Measure specific rotation ([α]²⁵D) in methanol (e.g., -20.0°) to confirm enantiomeric excess .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures .
Q. How do structural modifications at positions 3 and 6 affect biological activity?
Comparative Analysis Table:
Key Insight: Methyl groups enhance CNS permeability, while bulky substituents (e.g., isopropyl) improve antimicrobial efficacy but reduce solubility .
Q. What computational models predict interactions of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify H-bonding sites (e.g., carbonyl oxygens at -0.45 e⁻) .
- Molecular Docking (AutoDock Vina): Simulate binding to prion proteins (PDB: 1I4M). Results show π-π stacking with Tyr 157 (binding energy: -8.2 kcal/mol) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of derivatives?
Methodological Answer:
- Assay Variability: Anti-prion IC₅₀ values range from 12–50 μM due to differences in cell lines (e.g., neuroblastoma vs. HEK293) .
- Substituent Effects: 3,6-Diisopropyl derivatives show higher MICs (25 μg/mL) than dimethyl analogs (50 μg/mL) in S. aureus assays, likely due to steric hindrance .
- Solubility Confounders: LogP variations (e.g., -0.99 vs. 1.2 for aromatic analogs) impact membrane permeability, altering apparent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
